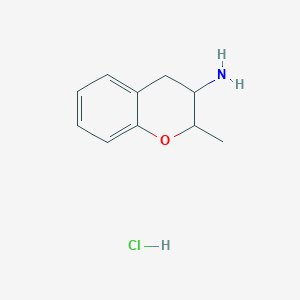
2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by its chromene core structure, which is a bicyclic system consisting of a benzene ring fused to a pyran ring. The presence of an amine group and a methyl group on the chromene ring enhances its chemical reactivity and potential biological activity.
准备方法
The synthesis of 2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chromene core. This can be achieved through various methods, including the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Amination: The introduction of the amine group can be carried out through nucleophilic substitution reactions. For instance, the chromene core can be reacted with an appropriate amine under basic conditions to form the desired amine derivative.
Methylation: The methyl group can be introduced via alkylation reactions. This can be achieved by reacting the amine derivative with methyl halides in the presence of a base.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine derivative with hydrochloric acid.
Industrial production methods may involve optimizing these steps to improve yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its chromene core, which is known for various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into its potential as a drug candidate.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in organic synthesis and pharmaceutical research.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of anti-inflammatory and anticancer research.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Antioxidant Activity: The chromene core can scavenge free radicals, reducing oxidative stress and protecting cells from damage.
相似化合物的比较
2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride can be compared with other similar compounds such as:
3,4-Dihydro-2H-chromen-3-amine: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
2,2-Dimethyl-3,4-dihydro-2H-chromen-4-ylamine: Contains an additional methyl group, which can influence its steric and electronic properties.
3,4-Dihydro-2H-chromen-6-ylmethylamine: The position of the amine group is different, potentially altering its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity.
属性
IUPAC Name |
2-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-9(11)6-8-4-2-3-5-10(8)12-7;/h2-5,7,9H,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLDHXOEZSTZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2=CC=CC=C2O1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
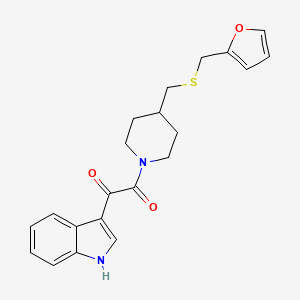
![2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2453853.png)
![5-[(4-tert-butylphenyl)methoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2453856.png)
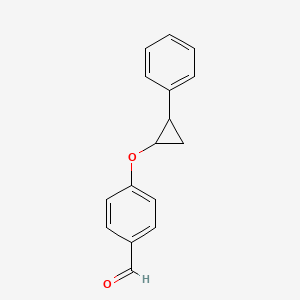
![N-(benzo[d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2453860.png)
![3-chloro-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2453865.png)
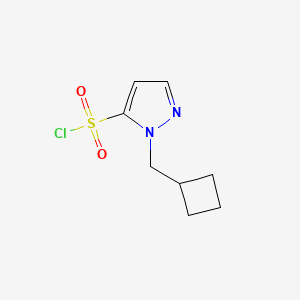
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2453867.png)
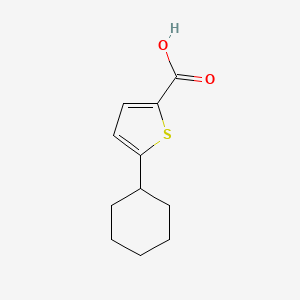
![6-methyl-4-oxo-N-[2-(2-thienyl)ethyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2453869.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2453872.png)
![2-(Ethoxycarbonyl)-7-methylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester](/img/structure/B2453873.png)
![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 3,4,5-triethoxybenzoate](/img/structure/B2453874.png)
![2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2453875.png)
